molecular formula C16H18N2O2S2 B4753824 N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide)

N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide)

Cat. No. B4753824
M. Wt: 334.5 g/mol
InChI Key: XWCYATNIGDGPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide), also known as CTDA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. CTDA is a type of amide that contains a cyclohexane ring and two thiophene rings. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) is not fully understood. However, it has been proposed that N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may inhibit the growth of cancer cells by inducing apoptosis or inhibiting angiogenesis. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been found to exhibit various biochemical and physiological effects. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been found to exhibit anti-inflammatory, anti-oxidant, and anti-bacterial activity. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has also been found to exhibit neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has various advantages and limitations for lab experiments. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) is relatively easy to synthesize and can be obtained in high yields. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) is also stable under various conditions and can be stored for long periods of time. However, N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) is relatively insoluble in water and may require the use of organic solvents for certain experiments. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may also exhibit cytotoxicity at high concentrations.

Future Directions

There are various future directions for the study of N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide). N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may be studied further for its potential applications in drug discovery and material science. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may also be studied for its potential applications in catalysis and as a sensor for various analytes. The mechanism of action of N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may be studied further to better understand its potential therapeutic effects. The synthesis of N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may also be optimized to improve its yield and purity.

Scientific Research Applications

N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been studied for its potential applications in various scientific research fields such as drug discovery, material science, and catalysis. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been found to exhibit anti-tumor activity and has been studied as a potential anti-cancer drug. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has also been used as a building block in the synthesis of various materials such as polymers and metal-organic frameworks. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been studied as a catalyst in various reactions such as the Suzuki coupling reaction and the Heck reaction.

properties

IUPAC Name

N-[4-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-4,9-12H,5-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCYATNIGDGPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-cyclohexane-1,4-diyldithiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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